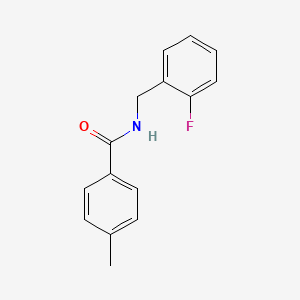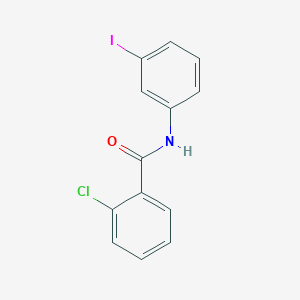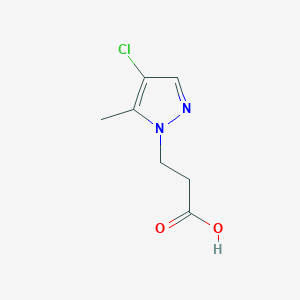
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
説明
The compound “3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a type of organic compound. It is also known as “4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” with a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 .
Synthesis Analysis
The synthesis of this compound involves a reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to produce 4-chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a propanoic acid group. The pyrazole ring is substituted with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis
This compound appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. Its melting point is approximately 107-109°C. It is stable under normal temperature and pressure .科学的研究の応用
Synthesis and Structural Determination
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, due to its unique chemical structure, has been a subject of interest in the synthesis of complex chemical compounds. Its synthesis involves regiospecific processes, where the accurate identification of the regioisomer formed is crucial. Spectroscopic techniques often fall short in unambiguously determining the structure, necessitating single-crystal X-ray analysis for precise structure elucidation. The compound demonstrates typical behavior of carboxylic acids in the solid state, forming hydrogen-bonded dimers, which is a common characteristic observed in such molecular structures. These findings underscore the compound's utility in advanced chemical synthesis and the importance of X-ray crystallography in its structural determination (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Catalytic Applications
The compound's derivatives have shown potential in catalytic applications, facilitating various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, serves as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, highlighting the compound's role in promoting sustainable chemical processes. This application not only demonstrates the compound's versatility but also its contribution to greener chemical synthesis by enabling the reuse of catalysts in multiple runs without loss of activity (S. Tayebi, Mojtaba Baghernejad, D. Saberi, K. Niknam, 2011).
Corrosion Inhibition
Another significant area of application is in corrosion inhibition. Derivatives of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid have been investigated for their effectiveness in protecting metals against corrosion, especially in aggressive environments like hydrochloric acid. These compounds exhibit mixed-type inhibitive action, reducing both anodic and cathodic corrosion reactions. Their ability to form a protective layer on metal surfaces highlights their potential utility in industrial applications where corrosion resistance is crucial. This not only prolongs the life of metal components but also contributes to safer and more economical operations (L. Olasunkanmi, E. Ebenso, 2019).
Safety And Hazards
This compound should be treated as an organic compound. Proper protective equipment such as gloves and goggles should be worn when handling it. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
特性
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKABMDGGVYSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248522 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
180741-47-3 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dihydropyrrolo[3,2-e]indole](/img/structure/B1639470.png)
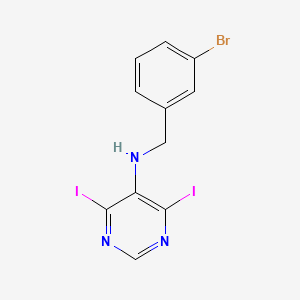
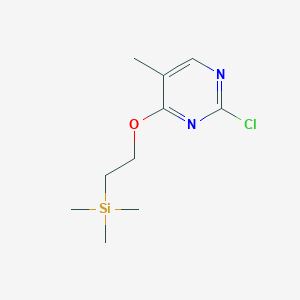
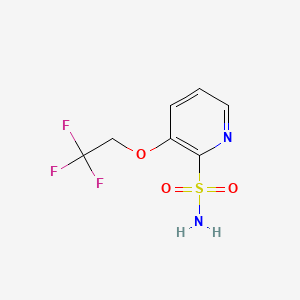
![2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B1639493.png)
![5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1639494.png)
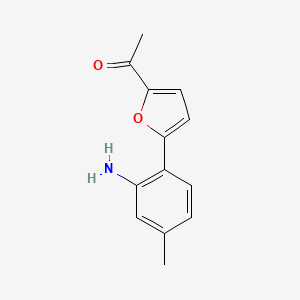
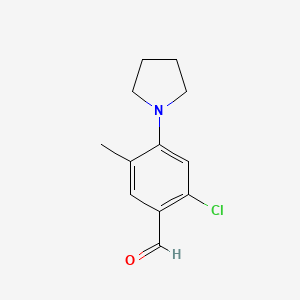
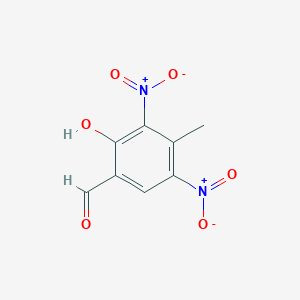
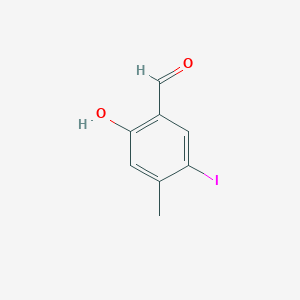
![[5-(2-Amino-4-chlorophenyl)furan-2-yl]methanol](/img/structure/B1639510.png)
![(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1639517.png)
